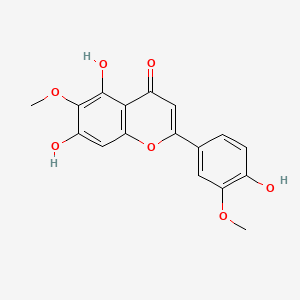
Jaceosidin
概要
説明
Jaceosidin is a trihydroxyflavone, a type of flavone with hydroxy groups at positions 5, 7, and 4’ and methoxy groups at positions 3’ and 6 . It is isolated from Salvia tomentosa and Artemisia asiatica and exhibits anti-allergic, anti-inflammatory, and apoptosis-inducing activities .
Synthesis Analysis
The biosynthetic pathways and related genes of Jaceosidin have been explored in Artemisia argyi . The study identified eight putative flavone-6-hydroxylase (F6H) genes, which were responsible for providing a methyl group acceptor into the flavone basic skeleton. Furthermore, five O-methyltransferases (OMTs) genes were identified, which were required for the site-specific O-methylation during the biosynthesis of Jaceosidin .
Molecular Structure Analysis
Jaceosidin has a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one .
Chemical Reactions Analysis
Jaceosidin exhibits a variety of pharmacological activities including anti-inflammatory, anti-oxidant, anti-bacterial, antiallergic, and anti-cancer activities . The therapeutic action of Jaceosidin, especially the modulation of different cell signaling pathways (ERK1/2, NF-κB, PI3K/Akt, and ATM-Chk1/2) which become deregulated in various pathological disorders, have been focused .
Physical And Chemical Properties Analysis
Jaceosidin has a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one .
科学的研究の応用
Biosynthesis in Artemisia argyi
Jaceosidin is a representative polymethoxy flavonoid with medicinal properties significant enough to warrant the development of drugs using its components . It is biosynthesized in Artemisia argyi, a medicinal plant belonging to the Asteraceae family and Artemisia genus . The biosynthetic pathways and related genes of these compounds have been explored in A. argyi .
Anti-inflammatory Properties
Jaceosidin exhibits anti-inflammatory properties . It has been shown to modulate different cell signaling pathways such as ERK1/2 and NF-κB, which become deregulated in various pathological disorders .
Antioxidant Activity
Jaceosidin also has antioxidant effects . It can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative stress .
Anti-bacterial Properties
Jaceosidin has been found to possess anti-bacterial properties . It can inhibit the growth of certain bacteria, making it potentially useful in treating bacterial infections .
Antiallergic Activity
Jaceosidin has been shown to possess antiallergic activity . It can inhibit the release of histamine and other inflammatory mediators, thereby reducing allergic reactions .
Anti-cancer Activity
Jaceosidin exhibits anti-cancer activities . It has been shown to inhibit the proliferation of cancer cells and induce apoptosis .
7. Effects on Cytochrome P450 Enzyme Activities Jaceosidin has been found to inhibit the activities of several cytochrome P450 enzymes in human liver microsomes . These enzymes are involved in the metabolism of many drugs, and inhibition of these enzymes can affect the pharmacokinetics of these drugs .
Pharmacokinetic Drug Interactions
Due to its inhibitory effects on cytochrome P450 enzymes, jaceosidin could potentially interact with other drugs . This makes it important to consider possible drug-drug interactions when using jaceosidin or drugs containing jaceosidin .
Safety And Hazards
Jaceosidin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
将来の方向性
The bioavailability of Jaceosidin, an anti-cancer compound, should be enhanced by utilizing various chemical, biological, and computational techniques . Moreover, it is recommended that researchers and scientists should work on exploring the mode of action of this particular flavone to precede it further as a potent anti-cancer compound .
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAQZFBFGEBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171022 | |
| Record name | Jaceosidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jaceosidin | |
CAS RN |
18085-97-7 | |
| Record name | Jaceosidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jaceosidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jaceosidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JACEOSIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4Y68G678 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Jaceosidin exhibits its anti-cancer properties through various mechanisms, including:
- Induction of Apoptosis: Jaceosidin triggers apoptosis in several cancer cell lines, including breast, ovary, bladder, and glioblastoma cells. [, , , , , , ] This process involves the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3. [, , ]
- Cell Cycle Arrest: Jaceosidin induces cell cycle arrest primarily at the G2/M phase, preventing cell division and proliferation. [, , , ] This arrest is associated with upregulation of p53 and p21, along with downregulation of cyclin B1 and CDK1. [, ]
- Inhibition of Signaling Pathways: Jaceosidin inhibits key signaling pathways involved in cell survival, proliferation, and metastasis, including the Ras/Raf/ERK, PI3K/AKT, and NF-κB pathways. [, , , , ]
- Generation of Reactive Oxygen Species (ROS): Jaceosidin can induce ROS accumulation in cancer cells, contributing to its cytotoxic and pro-apoptotic effects. [, ]
- Anti-angiogenic effects: Jaceosidin has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, by blocking the VEGFR2/FAK/PI3K/AKT/NF-κB signaling pathway. []
ANone: Jaceosidin displays anti-inflammatory effects by:
- Inhibiting COX-2 and MMP-9: It suppresses the upregulation of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), enzymes involved in inflammation and tumor progression. []
- Suppressing Inflammatory Cytokine Production: Jaceosidin reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory diseases. [, ]
- Inhibiting NLRP3 Inflammasome Activation: Jaceosidin can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. []
ANone: Jaceosidin's molecular formula is C18H16O8, and its molecular weight is 360.32 g/mol.
A: Jaceosidin's structure can be confirmed through NMR and MS analysis. For detailed NMR spectral assignments of Jaceosidin and its derivatives, please refer to the research by Abdel-Halim et al. (2016). []
ANone: The provided research papers primarily focus on Jaceosidin's biological activity and do not provide specific details regarding its material compatibility or stability under various conditions beyond its use in biological experiments.
ANone: The current research primarily focuses on Jaceosidin's therapeutic potential as a bioactive molecule, and there is limited information regarding its catalytic properties or applications.
ANone: Yes, computational studies have been conducted on Jaceosidin, including:
- Molecular Docking: Docking studies have explored Jaceosidin's binding affinity and interactions with target proteins, such as androgen receptors (AR) in triple-negative breast cancer and the main protease (Mpro) of SARS-CoV-2. [, ]
- Virtual Screening: Virtual screening approaches have identified potential Jaceosidin analogs with enhanced inhibitory activity against targets like HPV 16 E6 protein. []
A: While detailed SAR studies are limited, the presence of a hydroxyl group at the 4′-position of Jaceosidin, absent in its analog Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone), appears to enhance its pro-apoptotic activity. [] Additionally, acetylation of Jaceosidin has been shown to influence its antibacterial activity. []
ANone: The reviewed studies primarily focus on Jaceosidin's preclinical evaluation, and specific details regarding its SHE regulatory compliance are not discussed.
ANone: Various in vitro models have been employed to investigate Jaceosidin's effects, including:
- Cell lines: Studies utilized human cancer cell lines derived from breast, ovary, bladder, glioblastoma, gastric, and melanoma cancers to assess Jaceosidin's anti-proliferative, pro-apoptotic, and anti-migratory effects. [, , , , , , , ]
- Cellular assays: MTT assays, flow cytometry, western blotting, ELISA, immunofluorescence staining, wound healing assays, and Boyden chamber assays were utilized to evaluate Jaceosidin's impact on cell viability, apoptosis, cell cycle progression, protein expression, and cell migration. [, , , , , , , ]
ANone: Jaceosidin's efficacy has been investigated in animal models, including:
- Rodent models: Mouse models of osteoarthritis, diabetic nephropathy, and experimental allergic encephalomyelitis (EAE) were used to evaluate the therapeutic potential of Jaceosidin in inflammatory diseases. [, , ]
ANone: Currently, no published clinical trials on Jaceosidin have been identified in the reviewed research.
ANone: The available literature does not provide information regarding specific resistance mechanisms or cross-resistance patterns associated with Jaceosidin.
ANone: The provided research articles primarily focus on the preclinical evaluation of Jaceosidin's biological activity, and specific details regarding these aspects are not extensively discussed.
ANone: Jaceosidin, a natural flavone primarily isolated from various species of the Artemisia genus, has a long history of use in traditional medicine. Over the last few decades, researchers have focused on elucidating its biological activity and therapeutic potential, particularly in cancer, inflammation, and neuroprotection. Key milestones include:
- Early Studies: Initial investigations focused on isolating and characterizing Jaceosidin from different plant sources and examining its basic biological activities. [, ]
- Anticancer Activity: A growing body of research has demonstrated Jaceosidin's potent anti-cancer effects across various cancer cell lines, highlighting its potential as a novel chemotherapeutic agent. [, , , , , , ]
- Mechanism of Action: Recent studies have focused on unraveling the underlying molecular mechanisms behind Jaceosidin's anti-cancer and anti-inflammatory activities, including its effects on apoptosis, cell cycle regulation, and signaling pathways. [, , , , , , , ]
- In Vivo Studies: Animal models have been employed to evaluate the efficacy and safety of Jaceosidin in various disease contexts, including osteoarthritis, diabetic nephropathy, and experimental allergic encephalomyelitis (EAE), paving the way for potential clinical translation. [, , ]
ANone: The study of Jaceosidin exemplifies the interdisciplinary nature of scientific research, drawing upon expertise from:
- Pharmacognosy and Natural Product Chemistry: Isolation, purification, and structural elucidation of Jaceosidin from plant sources. [, , , ]
- Molecular Biology and Cell Biology: Investigation of Jaceosidin's effects on cellular processes, including cell cycle progression, apoptosis, and signaling pathways. [, , , , , , ]
- Pharmacology and Toxicology: Assessment of Jaceosidin's efficacy, safety, and potential therapeutic applications in preclinical models. [, , , ]
- Computational Chemistry and Bioinformatics: Employing computational approaches to study Jaceosidin's interactions with target proteins and identify novel analogs with enhanced activity. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



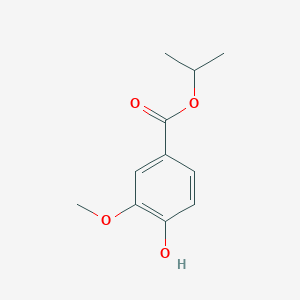
![(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid](/img/structure/B1672648.png)

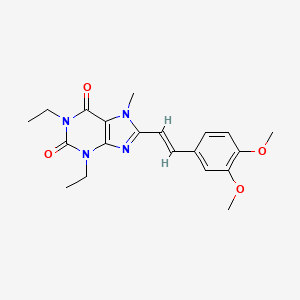
![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)

![N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine](/img/structure/B1672656.png)
![Methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B1672657.png)

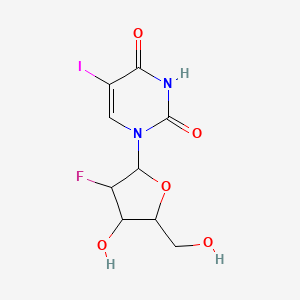
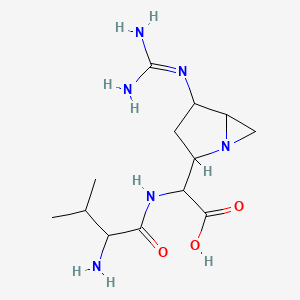
![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)

